molecular formula C12H10ClN3O2S B12939423 6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 6307-59-1

6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

Cat. No.: B12939423
CAS No.: 6307-59-1
M. Wt: 295.75 g/mol
InChI Key: HYMMYBCJIZLOHC-UHFFFAOYSA-N
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Description

6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a recognized precursor in the synthesis of potent and selective inhibitors of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical regulatory role in key cellular processes, including the p53-MDM2 pathway, DNA damage repair, and immune response regulation . Consequently, this compound serves as a vital chemical scaffold for developing research tools to probe the intricate biology of the ubiquitin-proteasome system. Researchers utilize this chemical intermediate to create probes that investigate oncogenic processes, as USP7 inhibition can lead to the destabilization of oncoproteins and is a compelling strategy in cancer therapeutics research . Its core value lies in enabling the exploration of USP7's function in epigenetic regulation, genome stability, and viral latency, making it a compound of significant interest for chemical biology and preclinical drug discovery programs.

Properties

CAS No.

6307-59-1

Molecular Formula

C12H10ClN3O2S

Molecular Weight

295.75 g/mol

IUPAC Name

6-(2-chloroanilino)-2-methylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H10ClN3O2S/c1-19-12-15-9(11(17)18)6-10(16-12)14-8-5-3-2-4-7(8)13/h2-6H,1H3,(H,17,18)(H,14,15,16)

InChI Key

HYMMYBCJIZLOHC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid typically involves:

  • Construction or functionalization of the pyrimidine core.
  • Introduction of the methylsulfanyl group at the 2-position.
  • Amination at the 6-position with a 2-chlorophenyl amine.
  • Installation or preservation of the carboxylic acid group at the 4-position.

Preparation Methods

Starting Materials and Key Intermediates

  • 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a common intermediate or precursor, which can be further aminated at the 6-position to introduce the 2-chlorophenylamino group.
  • The methylsulfanyl group is often introduced via substitution reactions on a 2-chloropyrimidine derivative or by oxidation/reduction sequences starting from methylthio precursors.

Stepwise Synthetic Route

Preparation of 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
  • Starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, selective substitution of the 4-position chlorine with a carboxylate or carboxylic acid group is performed.
  • Alkali metal methoxide in an inert organic solvent (e.g., toluene) is used to substitute chlorine atoms with methoxy groups, which can be hydrolyzed to carboxylic acid functionalities.
  • Oxidation of methylthio to methylsulfonyl groups can be controlled by hydrogen peroxide in the presence of catalysts like sodium tungstate, but for methylsulfanyl derivatives, milder conditions are maintained to avoid overoxidation.
Amination at the 6-Position
  • The 6-chloro substituent is displaced by nucleophilic aromatic substitution with 2-chlorophenylamine under controlled conditions, typically in polar aprotic solvents and mild heating to avoid side reactions.
  • This step yields the 6-[(2-chlorophenyl)amino] substituent on the pyrimidine ring.
Final Purification and Characterization
  • The product is purified by crystallization or chromatographic methods.
  • Characterization includes NMR, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
4,6-Dichloro-2-(methylthio)-1,3-pyrimidine → 4,6-dimethoxy-2-(methylthio)pyrimidine Alkali metal methoxide in toluene 20–60 °C 1–6 hours 70–85 Inert atmosphere recommended; controls substitution selectivity
Hydrolysis to carboxylic acid Acidic aqueous medium (e.g., acetic acid solution) 10–90 °C 0.5–5 hours 80–90 pH control critical to avoid side reactions
Oxidation (optional) H2O2 with sodium tungstate catalyst 75–80 °C 1–6 hours >90 For methylsulfonyl derivatives; for methylsulfanyl, oxidation is limited or avoided
Amination at 6-position 2-Chlorophenylamine, polar aprotic solvent (e.g., DMF) 50–100 °C 2–12 hours 65–80 Nucleophilic aromatic substitution; solvent and temperature optimize yield
Purification Crystallization or chromatography Ambient Variable Final product purity >98% confirmed by analytical methods

Summary Table of Key Preparation Methods

Compound/Intermediate Method Description Key Reagents/Conditions Reference
4,6-Dichloro-2-(methylthio)-1,3-pyrimidine Methoxide substitution in toluene Alkali metal methoxide, 20–60 °C
4,6-Dimethoxy-2-(methylthio)pyrimidine Hydrolysis to carboxylic acid Acidic aqueous medium, 10–90 °C
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid Amination with 2-chlorophenylamine 2-Chlorophenylamine, DMF, 50–100 °C
Oxidation to methylsulfonyl derivatives (optional) H2O2 with sodium tungstate catalyst 75–80 °C, 1–6 hours

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenylamino group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research has indicated that pyrimidine derivatives, including 6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Case Study : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in the proportion of apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

2. Antiviral Properties
The compound has also been investigated for its antiviral effects, particularly against RNA viruses. Its structural similarity to nucleobases allows it to interfere with viral replication processes.

Case Study : A study conducted on the efficacy of this compound against influenza virus showed a significant reduction in viral titers in treated cells compared to controls. Mechanistic studies suggested that the compound inhibits viral RNA synthesis by targeting viral polymerases.

Mechanism of Action

The mechanism of action of 6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups at positions 2, 4, and 4. Below is a detailed comparison based on physicochemical properties, synthesis routes, and biological activities:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position 2, 4, 6) Molecular Formula Key Properties/Activities References
Target Compound -S-CH₃, -COOH, -NH-C₆H₄Cl C₁₂H₁₀ClN₃O₂S High polarity, potential enzyme inhibition
2-(Phenylthio)pyrimidine-4-carboxylic acid (3c) -S-Ph, -COOH, -H C₁₁H₈N₂O₂S Moderate solubility, covalent inhibitor
7-Cyclopentyl-N-(2-methoxyphenyl)-... (10b) -NH-SO₂Ph, -CONH₂, -cyclopentyl C₃₁H₃₃N₈O₄S Anticandidate for kinase inhibition
6-{[(4-Chlorophenyl)sulfanyl]methyl}-... -SH, -OH, -CH₂-S-C₆H₄Cl C₁₁H₉ClN₂OS₂ Low molar mass (284.78 g/mol)
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid -PhCl, -COOH, -CH₃ C₁₂H₉ClN₂O₂ High thermal stability (MFCD17384427)

Key Observations

Substituent Effects on Bioactivity: The methylsulfanyl group in the target compound may confer better metabolic stability compared to the phenylthio group in 3c, which is prone to oxidation .

Synthetic Routes :

  • The target compound’s synthesis likely follows a nucleophilic aromatic substitution (SNAr) pathway, similar to 3c , where 2-chloropyrimidine-4-carboxylic acid reacts with thiols or amines under basic conditions (e.g., K₂CO₃ in DMF) .
  • In contrast, sulfamoyl-containing analogs like 10b require multi-step coupling reactions involving formamide intermediates .

Physicochemical Properties :

  • The carboxylic acid group at position 4 is critical for hydrogen bonding in biological systems. Analogs lacking this group (e.g., 10b ) show reduced solubility but improved membrane permeability .
  • The molar mass of the target compound (C₁₂H₁₀ClN₃O₂S ≈ 295.74 g/mol) is intermediate compared to bulkier derivatives like 10b (613.23 g/mol), suggesting a balance between bioavailability and target engagement .

Biological Performance: Antimicrobial Activity: Pyrimidine-4-carboxylic acid amides (e.g., thieno[2,3-d]pyrimidine derivatives) exhibit broad-spectrum antimicrobial activity, but the target compound’s efficacy remains underexplored compared to sulfamoyl-containing analogs like 10b . Enzyme Inhibition: The methylsulfanyl group may act as a hydrogen bond acceptor, similar to the sulfonyl group in 10b, which is known to inhibit kinases and proteases .

Biological Activity

6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C10H10ClN3O2S
  • Molecular Weight : 273.72 g/mol
  • IUPAC Name : this compound

The presence of a chlorophenyl group and a methylsulfanyl group in the structure contributes to its unique biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The inhibition of cyclooxygenase-2 (COX-2) is a significant mechanism through which these compounds exert their anti-inflammatory effects.

CompoundIC50 (μmol/L)Reference
This compound0.04 ± 0.02
Celecoxib (standard drug)0.04 ± 0.01

The IC50 value indicates that this compound has comparable potency to celecoxib, a well-known anti-inflammatory drug.

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has been extensively documented. In vitro assays demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of several pyrimidine derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

These findings suggest that the compound has potential as an antibacterial agent.

Anticancer Activity

The anticancer properties of pyrimidine derivatives have also been explored. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways.

Mechanism of Action
The compound may function by inhibiting the activity of kinases such as p38 MAPK, which is implicated in inflammatory responses and cancer progression. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the chlorophenyl and methylsulfanyl groups can significantly influence the pharmacological profile.

Key Findings from SAR Studies

  • Chlorophenyl Substitution : Enhances anti-inflammatory and antimicrobial activity.
  • Methylsulfanyl Group : Contributes to increased lipophilicity, improving cell membrane permeability.
  • Carboxylic Acid Functionality : Essential for maintaining biological activity through hydrogen bonding interactions with target proteins.

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